N-cyclobutyl-7H-purin-6-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preferred method for synthesizing N-CYCLOBUTYL-1H-PURIN-6-AMINE involves the interaction of 6-chloropurine with cyclobutylamine without any catalyst . This reaction typically occurs in polar solvents such as butanol, ethanol, or dimethylformamide, often in the presence of a tertiary amine like triethylamine . The reaction conditions usually involve heating the mixture to facilitate the nucleophilic substitution of the chlorine atom in 6-chloropurine with the cyclobutylamine group .
Industrial Production Methods
Industrial production methods for N-CYCLOBUTYL-1H-PURIN-6-AMINE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOBUTYL-1H-PURIN-6-AMINE undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 6-position of the purine ring.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, with reactions typically occurring in polar solvents and in the presence of tertiary amines.
Oxidation and Reduction: Standard oxidizing and reducing agents used for purine derivatives may include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various N-substituted purine derivatives .
Scientific Research Applications
N-CYCLOBUTYL-1H-PURIN-6-AMINE has several applications in scientific research:
Mechanism of Action
The mechanism of action for N-CYCLOBUTYL-1H-PURIN-6-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors, that are involved in nucleic acid metabolism . The compound can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A precursor in the synthesis of N-CYCLOBUTYL-1H-PURIN-6-AMINE.
2-Aminopurine: Another purine derivative with similar chemical properties but different biological activities.
Uniqueness
N-CYCLOBUTYL-1H-PURIN-6-AMINE is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties compared to other purine derivatives . This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .
Properties
CAS No. |
117778-37-7 |
---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
N-cyclobutyl-7H-purin-6-amine |
InChI |
InChI=1S/C9H11N5/c1-2-6(3-1)14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,1-3H2,(H2,10,11,12,13,14) |
InChI Key |
VMYZUPTWPYPEPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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